molecular formula C8H22N2Si B1586080 Bis(dimethylamino)diethylsilane CAS No. 33287-52-4

Bis(dimethylamino)diethylsilane

Cat. No.: B1586080
CAS No.: 33287-52-4
M. Wt: 174.36 g/mol
InChI Key: TWQSOHGSGBWNBD-UHFFFAOYSA-N
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Description

Bis(dimethylamino)diethylsilane is an organosilicon compound featuring two dimethylamino groups and two ethyl groups bonded to a central silicon atom. These compounds typically serve as precursors for silicon-based materials or ligands in coordination chemistry due to their electron-donating dimethylamino groups .

Properties

IUPAC Name

N-[dimethylamino(diethyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22N2Si/c1-7-11(8-2,9(3)4)10(5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQSOHGSGBWNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373497
Record name BIS(DIMETHYLAMINO)DIETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33287-52-4
Record name BIS(DIMETHYLAMINO)DIETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(dimethylamino)diethylsilane
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Preparation Methods

General Procedure:

  • Formation of Lithium Dimethylamide:

    • Dimethylamine is treated with n-butyllithium or lithium diisopropylamide (LDA) under inert atmosphere (argon or nitrogen).
    • The reaction temperature is carefully controlled, typically between -78 °C and 30 °C, depending on the protocol.
    • Stirring times vary from 10 to 12 hours to ensure complete lithiation.
  • Reaction with Dichlorodiethylsilane:

    • The lithium dimethylamide intermediate is reacted with dichlorodiethylsilane at temperatures from -10 °C to 30 °C.
    • Stirring continues for 3 to 6 hours to complete the substitution.
  • Workup:

    • The product is isolated by filtration and purified by activated carbon adsorption to remove impurities.

Research Findings and Yields:

Example Dimethylamine (mol) Lithiation Reagent & Amount Reaction Temp (°C) Reaction Time (h) Dichlorodiethylsilane (mol) Reaction Temp (°C) Stirring Time (h) Yield (%) Purity (%)
1 0.2 0.2 mol n-butyllithium -78 12 0.1 -10 6 88.4 97.2
2 0.2 0.18 mol n-butyllithium -60 11 0.09 0 5 85.7 95.3
3 0.2 0.2 mol lithium diisopropylamide -40 10 0.11 20 4 86.8 95.6
4 0.2 0.1 mol lithium diisopropylamide + 0.1 mol n-butyllithium -70 11 0.1 30 3 87.5 96.3
  • Comparative examples with less controlled addition or higher temperatures showed lower yields (75.4% - 80.2%) and purities (90.4% - 92.6%).

Advantages of this Method:

  • High product yield (above 85%) and purity (above 95%)
  • Good control over reaction selectivity
  • Reduced waste and environmental impact due to cleaner reaction and simplified workup
  • Suitable for industrial scale-up due to reproducibility and safety under inert atmosphere

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Advantages Disadvantages
Amination of Dichlorodiethylsilane Dimethylamine + Dichlorodiethylsilane + Base Alkaline, anhydrous, moderate temp Moderate Moderate Simple, classical Generates corrosive HCl, moisture sensitive
Lithium Salt Route via Lithiation Dimethylamine + n-Butyllithium or LDA + Dichlorodiethylsilane Low temp (-78 to 30 °C), inert atmosphere 85-88 95-97 High yield and purity, scalable, environmentally friendly Requires inert atmosphere, sensitive reagents

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)diethylsilane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form silicon dioxide and other by-products.

    Reduction: Can be reduced to form simpler organosilicon compounds.

    Substitution: Undergoes nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Silicon dioxide and dimethylamine.

    Reduction: Simpler organosilicon compounds.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Bis(dimethylamino)diethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: Employed in the modification of biomolecules and the development of novel biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants. It is also used in the semiconductor industry for the deposition of silicon-containing thin films.

Mechanism of Action

The mechanism of action of bis(dimethylamino)diethylsilane involves its reactivity with various chemical species. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its dimethylamino groups can donate electron density, making it a good nucleophile, while the silicon atom can accept electron density, making it an effective electrophile. This dual reactivity allows this compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Features Reference
This compound* C₈H₂₂N₂Si 170.36 (calculated) ~150–160 (estimated) ~0.82 (estimated) Hypothetical ethyl-substituted variant; likely higher hydrophobicity than methyl analogs.
Bis(dimethylamino)dimethylsilane C₆H₁₈N₂Si 146.31 128–129 0.810 High purity (97%), liquid at room temperature; used in research.
Bis(dimethylamino)methylsilane C₅H₁₆N₂Si 132.28 Not reported Not reported Smaller molecular size; potential for volatile applications.
bis(dimethylamino)silane C₄H₁₄N₂Si 118.25 Not reported Not reported Minimal substituents; baseline for reactivity studies.

Notes:

  • Ethyl vs. Methyl Substituents : The hypothetical diethyl variant would exhibit higher molecular weight and boiling point compared to dimethyl/methyl analogs due to increased van der Waals interactions. Ethyl groups may also enhance steric hindrance, affecting reaction kinetics .
  • Reactivity: Dimethylamino groups in Bis(dimethylamino)dimethylsilane act as strong σ-donors, facilitating its use in metal-organic frameworks (MOFs) or catalysis. Ethyl groups in the diethyl variant could modify ligand coordination behavior .

Research and Application Trends

  • Semiconductor Industry: Bis(dimethylamino)dimethylsilane’s role in depositing silicon nitride films suggests that the diethyl variant could be tailored for similar uses with adjusted film properties (e.g., dielectric constants) .
  • Pharmaceutical Intermediates: Dimethylamino-substituted silanes are explored as catalysts in asymmetric synthesis. Ethyl groups might improve solubility in non-polar reaction media .

Biological Activity

Bis(dimethylamino)diethylsilane (BDMDES) is an organosilicon compound that has garnered attention for its potential biological applications. This article reviews the biological activity of BDMDES, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BDMDES has the chemical formula C10H26N2Si, characterized by two dimethylamino groups and two ethyl groups attached to a silicon atom. The molecular structure contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that BDMDES exhibits a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that BDMDES can inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and A-549, with IC50 values ranging from 49.79 µM to 113.70 µM depending on the specific derivative tested .
  • Antimicrobial Properties : BDMDES has been evaluated for its antimicrobial effects against different pathogens. In a study assessing its efficacy against bacterial strains, BDMDES showed promising results, inhibiting bacterial growth at sub-micromolar concentrations.
  • Leishmanicidal Activity : The compound has also been tested for leishmanicidal properties against Leishmania mexicana. The IC50 values were reported to be below 1 µM for several derivatives, indicating potent activity comparable to standard treatments like amphotericin B .

The biological mechanisms underlying the activity of BDMDES are not fully elucidated but may involve:

  • Cell Cycle Disruption : BDMDES appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that BDMDES induces oxidative stress in microbial cells, contributing to its antimicrobial effects.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for pathogen survival and proliferation.

Case Studies

Several case studies highlight the potential applications of BDMDES:

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of BDMDES on various human cancer cell lines using the MTS assay. The results indicated that certain derivatives effectively reduced cell viability, particularly in RKO and PC-3 cell lines .
  • Antimicrobial Efficacy :
    • In a comparative study against common bacterial strains, BDMDES demonstrated significant inhibition at concentrations as low as 0.5 μM, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Leishmanicidal Evaluation :
    • In vitro tests against Leishmania species showed that some derivatives of BDMDES had IC50 values comparable to traditional leishmaniasis treatments, indicating its potential use in parasitic infections .

Data Tables

Activity Type IC50 Value (µM) Cell Line/Pathogen
Cytotoxicity49.79 - 113.70RKO, HeLa
Antimicrobial< 0.5Various bacterial strains
Leishmanicidal< 1Leishmania mexicana

Q & A

Q. Table 1: Reaction Conditions and Yields

SolventTemperature (°C)Yield (%)Purity (%)
Tetrahydrofuran0–57892
Hexane258589

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Discrepancies in NMR or FTIR spectra often arise from:

  • Steric effects : Bulky substituents distorting expected chemical shifts.
  • Solvent interactions : Polar solvents (e.g., DMSO) causing hydrogen bonding with dimethylamino groups, altering 1H^1H NMR peaks .
    Methodological approach :

Validate purity via elemental analysis or GC-MS.

Compare experimental shifts with computational predictions (e.g., DFT simulations).

Use deuterated solvents to isolate solvent-induced shifts .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

  • NMR spectroscopy : 29Si^{29}Si NMR to confirm silane bonding (δ −5 to −15 ppm) and 1H^1H NMR for dimethylamino protons (δ 2.2–2.5 ppm) .
  • FTIR : Peaks at 1250 cm1^{-1} (Si–C stretching) and 2800 cm1^{-1} (N–CH3_3) .
  • Mass spectrometry : Molecular ion peak at m/z 174.36 (M+^+) .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The dimethylamino groups act as electron donors, stabilizing transition states in reactions like hydrosilylation:

  • N→Si coordination : Facilitates nucleophilic attack on electrophilic substrates.
  • Steric hindrance : Diethyl groups reduce reactivity with bulky reagents, requiring catalysts (e.g., Pt/C) to enhance turnover .
    Experimental design :
  • Compare reaction rates with/without catalysts using kinetic studies.
  • Monitor intermediates via in-situ Raman spectroscopy .

Basic: How does this compound’s stability vary under different storage conditions?

The compound is moisture-sensitive and flammable (flash point: 30°C). Optimal storage:

  • Inert atmosphere : Argon or nitrogen to prevent hydrolysis.
  • Temperature : 2–8°C in amber glass to avoid photodegradation .

Q. Table 2: Stability Under Varying Conditions

ConditionDegradation Rate (%/month)
Ambient air25
Dry N2_2, 4°C3

Advanced: How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

DFT calculations (e.g., B3LYP/6-31G*) can:

Map electron density distributions to identify nucleophilic/electrophilic sites.

Simulate substituent effects (e.g., replacing ethyl with phenyl groups) on HOMO-LUMO gaps.
Validation : Correlate computational results with experimental Hammett constants for substituents .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 2.37 mmHg at 25°C).
  • Spill management : Neutralize with dry sand; avoid water due to exothermic hydrolysis .

Advanced: How does this compound compare structurally and functionally to analogous silanes like Michler’s hydrol?

Q. Table 3: Comparative Analysis

PropertyThis compoundMichler’s Hydrol (CAS 119-58-4)
Functional groupsSi–N bondsC–OH and N–Me2_2
ReactivityNucleophilic silaneReducing agent
ApplicationsPrecursor for silicone polymersDye synthesis
Thermal stability (°C)<100>150

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(dimethylamino)diethylsilane
Reactant of Route 2
Bis(dimethylamino)diethylsilane

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